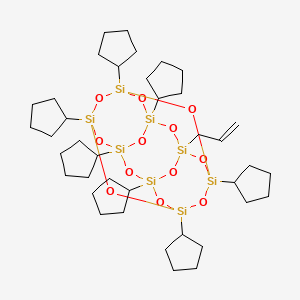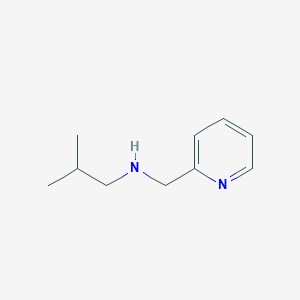
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol
Overview
Description
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is a chemical compound known for its presence as a metabolite of nicotine. It is structurally characterized by a pyrrolidine ring substituted with a methyl group and a pyridyl group. This compound is significant in various fields, including pharmacology and toxicology, due to its role in nicotine metabolism and its potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol typically involves the reduction of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: As mentioned, it can be synthesized through the reduction of its corresponding pyrrolidinone.
Substitution: The pyridyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol has several scientific research applications:
Pharmacology: It is studied for its role as a nicotine metabolite and its potential effects on the central nervous system.
Toxicology: Used as a biomarker for nicotine exposure in biological samples such as blood, urine, and saliva.
Neuroscience: Investigated for its potential neuroprotective and cognitive-enhancing properties.
Analytical Chemistry: Employed in the development of analytical methods for detecting nicotine and its metabolites in various matrices.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol involves its interaction with nicotinic acetylcholine receptors in the brain. It is believed to exert neuroprotective effects by activating the Akt/GSK3/synaptophysin pathway, which enhances synaptic density and function in brain regions associated with learning and memory .
Comparison with Similar Compounds
Nicotine: The parent compound from which 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is derived.
1-Methyl-5-(3-pyridyl)-2-pyrrolidinone: The oxidized form of this compound.
Nornicotine: Another metabolite of nicotine with similar biological activities.
Uniqueness: this compound is unique due to its specific role as a nicotine metabolite and its potential neuroprotective effects. Unlike nicotine, it does not have the same addictive properties, making it a subject of interest for therapeutic applications .
Properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHOSUVCRYJGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400754 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25110-79-6 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)




![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)






